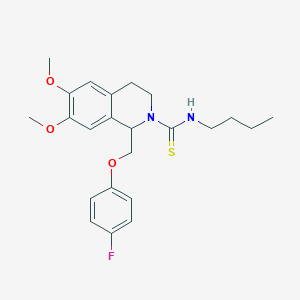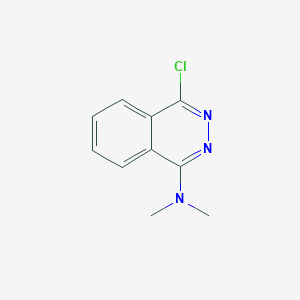![molecular formula C22H20ClN3O B11453321 7-(2-chlorophenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11453321.png)
7-(2-chlorophenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-CHLOROPHENYL)-2-[(2-PHENYLETHYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CHLOROPHENYL)-2-[(2-PHENYLETHYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 2-chlorophenyl and 2-phenylethylamino groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and amino groups.
Reduction: Reduction reactions could target the quinazolinone core or the phenyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Therapeutic Agents:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of 7-(2-CHLOROPHENYL)-2-[(2-PHENYLETHYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Phenylethylamine Derivatives: Compounds with similar amino group structures.
Uniqueness
The uniqueness of 7-(2-CHLOROPHENYL)-2-[(2-PHENYLETHYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C22H20ClN3O |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-2-(2-phenylethylamino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H20ClN3O/c23-19-9-5-4-8-17(19)16-12-20-18(21(27)13-16)14-25-22(26-20)24-11-10-15-6-2-1-3-7-15/h1-9,14,16H,10-13H2,(H,24,25,26) |
InChI Key |
BDCFJBBSIJNPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCCC3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11453242.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B11453247.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11453255.png)
![1-[2,4-Bis(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone](/img/structure/B11453263.png)

![ethyl 6-(2-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453281.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11453294.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B11453295.png)
![N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide](/img/structure/B11453302.png)
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide](/img/structure/B11453307.png)
![Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11453317.png)
![5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11453332.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide](/img/structure/B11453338.png)
